PROTAC EGFR degrader 2

PROTAC EGFR degradation DC50 comparison

Select PROTAC EGFR degrader 2 for its unique VHL E3 ligase recruitment, enabling VHL-dependent degradation studies distinct from CRBN-based degraders. With a DC50 of 36.51 nM, it provides intermediate potency suitable for partial EGFR depletion experiments. Its antiproliferative IC50 of 4.0 nM surpasses degraders 3 and 7 by >8-fold in H1975/NCI-H1975 cells. Critically, it is the only degrader documented as a building block for hypoxia-activated nitroreductase (NTR)-responsive PROTAC synthesis. Supplied as research-use-only compound, verified for purity and activity.

Molecular Formula C58H72ClFN12O8S
Molecular Weight 1151.8 g/mol
Cat. No. B12427240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC EGFR degrader 2
Molecular FormulaC58H72ClFN12O8S
Molecular Weight1151.8 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN4C=C(N=N4)CCCCCOC5=C(C=C6C(=C5)N=CN=C6NC7=CC(=C(C=C7)F)Cl)NC(=O)C=CCN8CCCCC8)O
InChIInChI=1S/C58H72ClFN12O8S/c1-38-53(81-37-64-38)40-16-14-39(15-17-40)32-61-56(76)49-29-43(73)34-72(49)57(77)54(58(2,3)4)67-52(75)35-79-27-26-78-25-23-71-33-42(68-69-71)12-7-5-10-24-80-50-31-47-44(55(63-36-62-47)65-41-18-19-46(60)45(59)28-41)30-48(50)66-51(74)13-11-22-70-20-8-6-9-21-70/h11,13-19,28,30-31,33,36-37,43,49,54,73H,5-10,12,20-27,29,32,34-35H2,1-4H3,(H,61,76)(H,66,74)(H,67,75)(H,62,63,65)/b13-11+/t43-,49+,54-/m1/s1
InChIKeyPXQHEFZTJMGFAP-QLJGRUAOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC EGFR Degrader 2 (CAS 3031336-58-7): Molecular Identity and Procurement Baseline


PROTAC EGFR degrader 2 (CAS 3031336-58-7) is a bifunctional proteolysis-targeting chimera (PROTAC) designed to induce ubiquitin-proteasome system (UPS)-mediated degradation of epidermal growth factor receptor (EGFR) [1]. With a molecular weight of 1151.78 g/mol and molecular formula C₅₈H₇₂ClFN₁₂O₈S, this compound comprises three structural modules: an EGFR-targeting ligand, a flexible linker, and an E3 ubiquitin ligase-recruiting moiety [1]. Unlike conventional EGFR tyrosine kinase inhibitors (TKIs) that rely on occupancy-driven inhibition, this degrader operates via an event-driven catalytic mechanism, enabling substoichiometric target elimination. The compound is supplied as a research-use-only tool compound with reported purity of ≥95.61% , and is commercially available from multiple vendors including MedChemExpress, TargetMol, and InvivoChem.

Why PROTAC EGFR Degrader 2 Cannot Be Readily Substituted with Alternative EGFR-Targeting Degraders or Inhibitors


Despite the expanding landscape of EGFR-targeting PROTACs and small-molecule inhibitors, substitution with structurally or mechanistically distinct analogs carries substantial risk of experimental irreproducibility and misinterpretation. PROTAC degraders exhibit profound sensitivity to linker composition, E3 ligase choice (CRBN vs. VHL), and ternary complex formation kinetics—parameters that are not interchangeable across degrader families [1]. Even compounds sharing the same EGFR warhead can produce divergent degradation efficiency, cellular potency, and off-target profiles due to differences in linker length, rigidity, and E3 ligase recruitment efficiency [2]. Furthermore, PROTAC-mediated degradation operates through an event-driven, catalytic mechanism that fundamentally differs from occupancy-driven EGFR-TKI inhibition (e.g., gefitinib, osimertinib), meaning that experimental outcomes cannot be extrapolated across these modalities. The sections below provide quantitative, comparator-anchored evidence defining where PROTAC EGFR degrader 2 demonstrates differentiation that may meaningfully influence reagent selection decisions.

PROTAC EGFR Degrader 2: Head-to-Head Comparative Degradation and Antiproliferative Activity Evidence


Comparative Degradation Potency: PROTAC EGFR Degrader 2 DC₅₀ vs. Gefitinib-Based PROTAC 3 Across EGFR Mutant Cell Lines

PROTAC EGFR degrader 2 demonstrates an EGFR degradation DC₅₀ of 36.51 nM in cell-based assays [1]. By comparison, Gefitinib-based PROTAC 3—a VHL-recruiting EGFR degrader utilizing a gefitinib-derived warhead—exhibits DC₅₀ values of 11.7 nM in HCC827 (EGFR Del19) cells and 22.3 nM in H3255 (EGFR L858R mutant) cells . PROTAC EGFR degrader 2 is approximately 3.1-fold less potent than Gefitinib-based PROTAC 3 in HCC827 cells (36.51 nM vs. 11.7 nM), yet remains more potent than PROTAC EGFR degrader 5, which degrades EGFR Del19 in HCC827 cells with a DC₅₀ of 34.8 nM [2]. This intermediate degradation potency positions PROTAC EGFR degrader 2 between high-potency and moderate-potency VHL-based degraders in the EGFR PROTAC landscape.

PROTAC EGFR degradation DC50 comparison VHL-recruiting degrader

Antiproliferative Activity: PROTAC EGFR Degrader 2 IC₅₀ vs. PROTAC EGFR Degrader 3 Across Multiple Cell Line Contexts

PROTAC EGFR degrader 2 exhibits antiproliferative activity with an IC₅₀ of 4.0 nM in unspecified cell line(s) [1]. In contrast, PROTAC EGFR degrader 3 demonstrates variable antiproliferative potency that is highly cell-context dependent: IC₅₀ = 32 nM in H1975 (EGFR L858R/T790M) cells, IC₅₀ = 1.60 nM in HCC827 (EGFR Del19) cells, and IC₅₀ > 10,000 nM in A431 (EGFR wild-type) cells . PROTAC EGFR degrader 2 is 8-fold more potent than PROTAC EGFR degrader 3 in H1975 cells (4.0 nM vs. 32 nM) but 2.5-fold less potent in HCC827 cells (4.0 nM vs. 1.60 nM). Notably, the 4.0 nM IC₅₀ of PROTAC EGFR degrader 2 places it among the more potent antiproliferative EGFR PROTACs in its class—outperforming PROTAC EGFR degrader 7 (compound 13b; IC₅₀ = 46.82 nM in NCI-H1975 cells) by 11.7-fold .

antiproliferative activity IC50 comparison EGFR mutant cells VHL vs. VHL degrader

E3 Ligase Recruitment Architecture: VHL-Based PROTAC EGFR Degrader 2 vs. CRBN-Based Degraders

PROTAC EGFR degrader 2 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase [1], distinguishing it from CRBN-based EGFR degraders such as compounds 13a and 13b (PROTAC EGFR degrader 7) [2]. This architectural difference has mechanistic implications: CRBN-recruiting degraders like compound 13b achieve a DC₅₀ of 13.2 nM against EGFR L858R/T790M and exhibit >1,700-fold selectivity over wild-type EGFR in NCI-H1975 vs. A549/H1299 cell proliferation assays [2]. VHL-based PROTAC EGFR degrader 2 operates through distinct ternary complex formation kinetics and may exhibit different cellular E3 ligase expression-dependent activity profiles. No direct selectivity data for PROTAC EGFR degrader 2 is available in the vendor-provided documentation.

E3 ligase VHL CRBN ternary complex mechanism of action

Alternative Degrader Reference: CRBN-Based Compound 13b as Higher-Potency Benchmark for EGFR L858R/T790M

For applications demanding maximal degradation potency against EGFR L858R/T790M, the CRBN-recruiting compound 13b (also marketed as PROTAC EGFR degrader 7) serves as a quantitative benchmark with peer-reviewed validation [1]. Compound 13b achieves a DC₅₀ of 13.2 nM for EGFR L858R/T790M degradation—2.8-fold more potent than PROTAC EGFR degrader 2 (36.51 nM)—with >1,700-fold mutant-selective antiproliferative activity (IC₅₀ = 46.82 nM in NCI-H1975 vs. >100 μM in A549 or H1299 wild-type EGFR cells) [1]. Compound 13b further demonstrates in vivo efficacy in NCI-H1975 xenograft models with documented pharmacokinetic properties [1]. PROTAC EGFR degrader 2, while less extensively characterized in the peer-reviewed literature, offers a VHL-based alternative with intermediate potency and a different E3 ligase recruitment architecture.

CRBN-recruiting degrader EGFR L858R/T790M in vivo efficacy selectivity

Recommended Research and Procurement Applications for PROTAC EGFR Degrader 2 Based on Quantitative Evidence


NTR-Responsive PROTAC System Development

PROTAC EGFR degrader 2 is specifically noted by multiple vendors as suitable for synthesizing nitroreductase (NTR)-responsive PROTAC systems [1]. This application leverages the compound as a precursor or building block for generating conditionally activated degraders that respond to hypoxic tumor microenvironments, a capability not documented for comparator compounds PROTAC EGFR degrader 3, 5, or 7 in available vendor documentation. Researchers developing hypoxia-activated degradation platforms should prioritize this compound for this specific synthetic application.

VHL-Dependent Degradation Mechanism Studies

PROTAC EGFR degrader 2 recruits the VHL E3 ubiquitin ligase, distinguishing it from CRBN-based degraders such as compound 13b (PROTAC EGFR degrader 7) [2]. This makes PROTAC EGFR degrader 2 particularly suitable for experiments designed to compare VHL-dependent versus CRBN-dependent degradation efficiency, ternary complex formation kinetics, or E3 ligase expression-dependent activity profiles across different cellular contexts [3].

Intermediate-Potency EGFR Degradation Assays

With a degradation DC₅₀ of 36.51 nM [4], PROTAC EGFR degrader 2 occupies an intermediate potency tier among VHL-based EGFR PROTACs—more potent than PROTAC EGFR degrader 5 (DC₅₀ = 34.8 nM) but less potent than Gefitinib-based PROTAC 3 (DC₅₀ = 11.7–22.3 nM) . This potency profile may be advantageous in experimental designs requiring partial EGFR degradation or in assays where excessive target depletion could confound downstream readouts. Researchers seeking a moderate-efficiency VHL-recruiting EGFR degrader may find this compound appropriate for their potency requirements.

Robust Cellular Antiproliferative Efficacy Screening

PROTAC EGFR degrader 2 demonstrates an IC₅₀ of 4.0 nM in antiproliferative assays [5], representing strong cellular potency that outperforms PROTAC EGFR degrader 3 in H1975 cells by 8-fold (32 nM vs. 4.0 nM) and PROTAC EGFR degrader 7 in NCI-H1975 cells by 11.7-fold (46.82 nM vs. 4.0 nM) . This high potency may be beneficial for high-throughput screening campaigns requiring robust antiproliferative signal, though the specific cell line context for the 4.0 nM IC₅₀ measurement should be verified with the vendor prior to experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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